2,3-Dihydro-7-methoxy-2-benzofuranmethylamine hydrochloride
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Overview
Description
2,3-Dihydro-7-methoxy-2-benzofuranmethylamine hydrochloride is a chemical compound that belongs to the benzofuran class Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-7-methoxy-2-benzofuranmethylamine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a phosphorus (III)-mediated formal [4+1]-cycloaddition of 1,2-dicarbonyls and o-quinone methides . This reaction is known for its high yield and stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-7-methoxy-2-benzofuranmethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran derivatives with additional functional groups, while reduction can lead to the formation of dihydro derivatives.
Scientific Research Applications
2,3-Dihydro-7-methoxy-2-benzofuranmethylamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-7-methoxy-2-benzofuranmethylamine hydrochloride involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzofuran: Known for its antioxidant properties.
3-Acetoxy-2-methylbenzofuran: Exhibits antibacterial activity.
2,3-Dihydro-7-benzofurancarboxylic acid: Used in organic synthesis.
Uniqueness
2,3-Dihydro-7-methoxy-2-benzofuranmethylamine hydrochloride is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its methoxy group and amine functionality make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
33357-26-5 |
---|---|
Molecular Formula |
C10H14ClNO2 |
Molecular Weight |
215.67 g/mol |
IUPAC Name |
(7-methoxy-2,3-dihydro-1-benzofuran-2-yl)methylazanium;chloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-12-9-4-2-3-7-5-8(6-11)13-10(7)9;/h2-4,8H,5-6,11H2,1H3;1H |
InChI Key |
DKBKPABXPPTIIV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(C2)C[NH3+].[Cl-] |
Related CAS |
21130-01-8 (Parent) |
Origin of Product |
United States |
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